molecular formula C19H17NO3 B11372515 3,4-Dimethylphenyl 5-(4-methylphenyl)-1,2-oxazole-3-carboxylate

3,4-Dimethylphenyl 5-(4-methylphenyl)-1,2-oxazole-3-carboxylate

Cat. No.: B11372515
M. Wt: 307.3 g/mol
InChI Key: WOAVNQPUQRIUSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dimethylphenyl 5-(4-methylphenyl)-1,2-oxazole-3-carboxylate is an organic compound that belongs to the class of oxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethylphenyl 5-(4-methylphenyl)-1,2-oxazole-3-carboxylate typically involves the reaction of 3,4-dimethylphenyl isocyanate with 4-methylphenylacetic acid in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and automated systems to optimize the reaction conditions and yield. The process may include steps such as solvent extraction, distillation, and crystallization to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethylphenyl 5-(4-methylphenyl)-1,2-oxazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional functional groups, while substitution reactions can introduce various substituents onto the aromatic rings.

Scientific Research Applications

3,4-Dimethylphenyl 5-(4-methylphenyl)-1,2-oxazole-3-carboxylate has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,4-Dimethylphenyl 5-(4-methylphenyl)-1,2-oxazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or other non-covalent interactions, leading to changes in the target’s activity or function. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dimethylphenyl 5-(4-methylphenyl)-1,2-oxazole-3-carboxamide
  • 3,4-Dimethylphenyl 5-(4-methylphenyl)-1,2-oxazole-3-carboxylic acid
  • 3,4-Dimethylphenyl 5-(4-methylphenyl)-1,2-oxazole-3-carboxylate methyl ester

Uniqueness

This compound is unique due to its specific structural features, such as the presence of both 3,4-dimethylphenyl and 4-methylphenyl groups, which contribute to its distinct chemical properties and potential applications. The oxazole ring also adds to its uniqueness, providing additional sites for chemical modification and interaction with biological targets.

Properties

Molecular Formula

C19H17NO3

Molecular Weight

307.3 g/mol

IUPAC Name

(3,4-dimethylphenyl) 5-(4-methylphenyl)-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C19H17NO3/c1-12-4-7-15(8-5-12)18-11-17(20-23-18)19(21)22-16-9-6-13(2)14(3)10-16/h4-11H,1-3H3

InChI Key

WOAVNQPUQRIUSB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NO2)C(=O)OC3=CC(=C(C=C3)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.